molecular formula C13H9ClO2 B13414672 2-Chloro-5-phenoxybenzaldehyde

2-Chloro-5-phenoxybenzaldehyde

Cat. No.: B13414672
M. Wt: 232.66 g/mol
InChI Key: KQMDFOHJYVWWEG-UHFFFAOYSA-N
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Description

2-Chloro-5-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9ClO2 It is a substituted benzaldehyde, characterized by the presence of a chlorine atom at the second position and a phenoxy group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-phenoxybenzaldehyde typically involves the reaction of 2-chloro-5-nitrobenzaldehyde with phenol in the presence of a base, followed by reduction of the nitro group. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Temperature: Elevated temperatures around 100-150°C

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-phenoxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl).

Major Products:

    Oxidation: 2-Chloro-5-phenoxybenzoic acid.

    Reduction: 2-Chloro-5-phenoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

2-Chloro-5-phenoxybenzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-phenoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary based on the specific context of its use.

Comparison with Similar Compounds

    2-Chloro-5-nitrobenzaldehyde: Similar structure but with a nitro group instead of a phenoxy group.

    2-Chloro-5-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group.

    2-Chloro-5-bromobenzaldehyde: Similar structure but with a bromine atom instead of a phenoxy group.

Uniqueness: 2-Chloro-5-phenoxybenzaldehyde is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable intermediate in organic synthesis and a candidate for various applications in research and industry.

Biological Activity

2-Chloro-5-phenoxybenzaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

This compound can be described by its molecular formula C13H9ClOC_{13}H_{9}ClO and a molecular weight of approximately 232.66 g/mol. The compound features a phenoxy group and a chlorobenzaldehyde moiety, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antiviral Activity : A study highlighted its potential as an antiviral agent, specifically against coronaviruses. The compound was synthesized and evaluated for its efficacy in inhibiting viral replication, showing promising results in vitro .
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties. It has shown activity against various bacterial strains, indicating potential as a lead compound for developing new antibiotics .
  • Anti-inflammatory Properties : Some studies have indicated that this compound may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Results suggest that it may induce apoptosis in certain types of cancer cells, warranting further investigation into its mechanisms of action .

Case Study 1: Antiviral Efficacy

In a recent study aimed at identifying new antiviral compounds, this compound was tested against SARS-CoV-2. The study reported a significant reduction in viral load in treated cells compared to controls, demonstrating the compound's potential as a therapeutic agent against COVID-19 .

Case Study 2: Antimicrobial Screening

A screening of various phenyl aldehydes revealed that this compound exhibited notable activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, suggesting it could be developed into a novel antimicrobial agent .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity Target Organism/Cell Line Effect Reference
AntiviralSARS-CoV-2Significant reduction in viral replication
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityHeLa cellsInduction of apoptosis
Anti-inflammatoryMacrophage cell linesInhibition of TNF-alpha production

Properties

Molecular Formula

C13H9ClO2

Molecular Weight

232.66 g/mol

IUPAC Name

2-chloro-5-phenoxybenzaldehyde

InChI

InChI=1S/C13H9ClO2/c14-13-7-6-12(8-10(13)9-15)16-11-4-2-1-3-5-11/h1-9H

InChI Key

KQMDFOHJYVWWEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)Cl)C=O

Origin of Product

United States

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